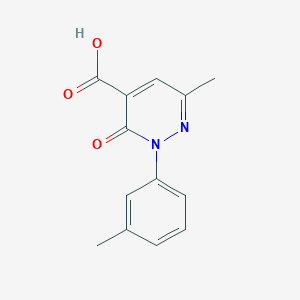

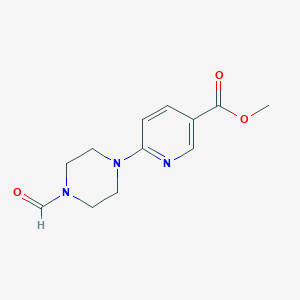

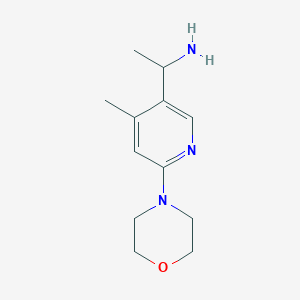

2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 2-(4-acétylpiperazin-1-yl)pyrimidine-5-carboxylique est un composé hétérocyclique qui présente à la fois un cycle pyrimidine et un cycle pipérazine

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 2-(4-acétylpiperazin-1-yl)pyrimidine-5-carboxylique implique généralement la réaction d’un dérivé de la pyrimidine avec un dérivé de la pipérazine. Une méthode courante est la cyclisation de dérivés de la 1,2-diamine avec des sels de sulfonium . Cette réaction peut être réalisée en conditions basiques, souvent en utilisant une base telle que la DBU (1,8-diazabicyclo[5.4.0]undéc-7-ène).

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l’optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité de la réaction.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 2-(4-acétylpiperazin-1-yl)pyrimidine-5-carboxylique peut subir diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants sur le cycle pyrimidine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes, tandis que la réduction peut produire des alcools.

Applications de la recherche scientifique

L’acide 2-(4-acétylpiperazin-1-yl)pyrimidine-5-carboxylique a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme brique élémentaire dans la synthèse de molécules plus complexes.

Biologie : Ce composé peut être utilisé dans l’étude de l’inhibition enzymatique et de la liaison aux récepteurs.

Industrie : Il peut être utilisé dans la production de produits pharmaceutiques et d’autres produits chimiques de spécialité.

Applications De Recherche Scientifique

2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

Le mécanisme d’action de l’acide 2-(4-acétylpiperazin-1-yl)pyrimidine-5-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut agir comme un inhibiteur de l’acétylcholinestérase, ce qui signifie qu’il inhibe l’enzyme acétylcholinestérase, ce qui conduit à une augmentation des niveaux d’acétylcholine dans le cerveau . Ce mécanisme est particulièrement pertinent dans le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer.

Comparaison Avec Des Composés Similaires

Composés similaires

2-(4-Phénylpiperazin-1-yl)pyrimidine-5-carboxamide : Ce composé est également un inhibiteur de l’acétylcholinestérase et a été étudié pour son potentiel dans le traitement de la maladie d’Alzheimer.

2-[4-(N-Boc)pipérazin-1-yl]pyrimidine-5-acide boronique ester pinacolique : Ce composé est utilisé en synthèse organique et possède des groupes fonctionnels différents de ceux de l’acide 2-(4-acétylpiperazin-1-yl)pyrimidine-5-carboxylique.

Unicité

L’acide 2-(4-acétylpiperazin-1-yl)pyrimidine-5-carboxylique est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui permet d’interagir avec une variété de cibles moléculaires. Son groupe acétyle et son groupe acide carboxylique fournissent des sites supplémentaires pour la modification chimique, ce qui en fait un composé polyvalent en chimie médicinale.

Propriétés

Formule moléculaire |

C11H14N4O3 |

|---|---|

Poids moléculaire |

250.25 g/mol |

Nom IUPAC |

2-(4-acetylpiperazin-1-yl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H14N4O3/c1-8(16)14-2-4-15(5-3-14)11-12-6-9(7-13-11)10(17)18/h6-7H,2-5H2,1H3,(H,17,18) |

Clé InChI |

UXTMKCUJJHQOOB-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)

![4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine](/img/structure/B11799127.png)